molecular formula C8H11NO3S B14852332 4-Ethyl-3-hydroxybenzenesulfonamide

4-Ethyl-3-hydroxybenzenesulfonamide

Cat. No.: B14852332
M. Wt: 201.25 g/mol
InChI Key: XMUXNFGWTBDFMD-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxybenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad-spectrum antibacterial properties and have been widely used in medicinal chemistry. This compound features a benzene ring substituted with an ethyl group, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 4-ethylphenol followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 4-ethylphenol is reacted with sulfuric acid to introduce the sulfonic acid group.

    Amidation: The resulting sulfonic acid is then converted to the sulfonamide by reacting with ammonia or an amine under controlled conditions.

Industrial Production Methods

Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring high purity of 4-ethylphenol and sulfuric acid.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using crystallization or distillation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Oxidation: Produces 4-ethyl-3-oxobenzene-1-sulfonamide.

    Reduction: Produces 4-ethyl-3-hydroxybenzene-1-amine.

    Substitution: Produces various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

4-Ethyl-3-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-hydroxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing DNA, leading to their eventual death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl and hydroxyl groups.

    Sulfamethoxazole: Contains a similar sulfonamide group but with different substituents on the benzene ring.

Uniqueness

4-Ethyl-3-hydroxybenzene-1-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl and hydroxyl groups can enhance its solubility and potentially its efficacy as an antibacterial agent.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12)

InChI Key

XMUXNFGWTBDFMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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